1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI)
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Overview
Description
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated benzimidazole compounds.
Scientific Research Applications
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule polymerization, which affects cell division and growth . This mechanism is particularly relevant in their antiparasitic and anticancer activities.
Comparison with Similar Compounds
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) can be compared with other benzimidazole derivatives such as:
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) lies in its specific trimethyl substitution, which may confer distinct reactivity and biological effects.
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3/h4-7H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRRYTPRHQODJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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